7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with imidazole and oxolane (tetrahydrofuran) moieties. The presence of the imidazole group may confer pH-dependent solubility or metal-binding properties, while the oxolane-derived side chain could enhance bioavailability by improving lipophilicity .
Properties
IUPAC Name |
7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-16-5-6-20-28-22-19(24(33)31(20)14-16)12-18(23(32)27-13-17-4-2-11-34-17)21(25)30(22)9-3-8-29-10-7-26-15-29/h5-7,10,12,14-15,17,25H,2-4,8-9,11,13H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZTKHOWYJJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5CCCO5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is synthesized as an analog of the ruthenium anticancer complexes (rapta/raed), suggesting that it may have similar targets.
Biological Activity
The compound 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features an imidazole ring and various functional groups that may contribute to its interactions with biological targets.
Structural Characteristics
The structural complexity of this compound includes:
- Imidazole Ring : Known for its diverse biological activities.
- Triazatricyclo Framework : This unique arrangement may influence the compound's pharmacokinetic properties.
- Functional Groups : The presence of carboxamide and imino groups are critical for biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including similar compounds to the one :
- Inhibition of Tumor Cell Lines : Compounds similar to this one have demonstrated significant potency against various cancer cell lines. For instance, IC50 values in the range of 80–200 nM have been reported against colorectal and cervical cancer cells (e.g., HCT-15 and HeLa) .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. For example, one study reported an IC50 value of 0.4 µM for a related compound against porcine brain tubulin polymerization .
- Structure-Activity Relationship (SAR) : Modifications on the imidazole nitrogen and other positions significantly affect biological activity. For instance, substituting bulky groups on the imidazole ring tends to reduce activity .
Other Biological Activities
In addition to anticancer effects, compounds with similar structural motifs have been investigated for:
- Antimicrobial Activity : Some imidazole derivatives exhibit antibacterial properties.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of imidazole-based compounds against human melanoma cell lines (A375, WM164). Among them, compounds displayed IC50 values ranging from 1.6–8.0 nM . This highlights the potential of imidazole derivatives in targeting aggressive cancer types.
Case Study 2: Tubulin Polymerization Inhibition
Research on a related compound demonstrated that it inhibited tubulin polymerization at low concentrations (IC50 = 1.68 µM) while also causing cell cycle arrest in the G2/M phase . This suggests that structural modifications can enhance therapeutic efficacy.
Comparative Analysis
| Compound Name | IC50 (nM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 80 | HCT-15 | Tubulin Inhibition |
| Compound B | 200 | HeLa | Microtubule Disruption |
| Compound C | 400 | A549 | DNA Damage Induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with other polycyclic nitrogen-containing molecules. Below is a detailed analysis based on pharmacopeial standards and synthetic analogs described in the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure : Unlike the β-lactam-containing bicyclic compounds in Table 1, the target compound features a tricyclic system with fused imidazole and oxolane groups. This may reduce susceptibility to β-lactamase enzymes, a common resistance mechanism in antibiotics .
Functional Groups : The imidazole moiety in the target compound could mimic histidine residues in enzyme active sites, similar to how tetrazole groups in pharmacopeial compounds enhance metal-binding or receptor interactions .
Bioavailability : The oxolane (tetrahydrofuran) side chain may improve membrane permeability compared to the polar carboxylic acid groups in β-lactam analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
